molecular formula C11H11NO2 B167267 1,7-Dimethylindole-3-carboxylic acid CAS No. 125818-11-3

1,7-Dimethylindole-3-carboxylic acid

Cat. No. B167267
M. Wt: 189.21 g/mol
InChI Key: APPWFMRYUFVLLS-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid is a compound that has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) . It’s used in the preparation of various compounds including anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, and potential therapeutic agents for Alzheimer’s Disease .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . For example, a series of novel indole-3-carboxylic acid derivatives have been synthesized as potential transport inhibitor response 1 antagonists . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

While specific molecular structure analysis for “1,7-Dimethylindole-3-carboxylic acid” is not available, the crystal structure of a related compound, Arabidopsis thaliana Indole-3-acetic acid methyltransferase (AtIAMT1), has been determined and refined to 2.75 Å resolution .

properties

IUPAC Name

1,7-dimethylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWFMRYUFVLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-1H-indole-3-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl iodide (30 g) was added to a stirred mixture of 7-methylindole-3-carboxylic acid (4.3 g) and powdered potassium hydroxide (20 g) in anhydrous acetone at 0° C. The resulting suspension was then stirred at room temperature overnight, then poured into water (500 ml), washed with dichloromethane (3×100 ml) and the aqueous phase acidified to pH 2 with hydrochloric acid. The product was isolated by filtration and dried under vacuum to afford white crystals (4.5 g); m.p. 243° C.; δH (360 MHz, DMSO-d6) 2.72 (3H, s, CH3), 4.09 (3H, s, NCH3), 6.92 (1H, d, J=6 Hz, H-6), 7.02 (1H, t, J=6 Hz, H-5), 7.87 (1H, d, J=6, H-4), 7.92 (1H, s, H-2); m/z 189 (M+, 100%), 172 (40), 144 (30), 91 (55).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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